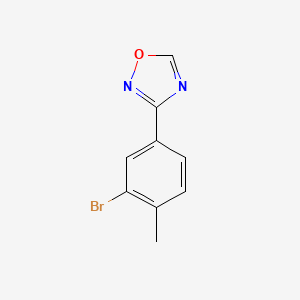
3-bromo-5-(1-bromoethyl)pyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-(1-bromoethyl)pyridine hydrobromide, commonly referred to as 3-bromo-5-BE-PyrHBr, is a compound that has been used in a variety of scientific research applications. It is a small molecule that is composed of a nitrogen atom, two bromine atoms, and a hydrobromide group. 3-bromo-5-BE-PyrHBr is a versatile compound that has been used in a variety of applications, such as organic synthesis, protein or enzyme inhibition, and drug discovery. In
Scientific Research Applications
3-bromo-5-BE-PyrHBr has been used in a variety of scientific research applications. It has been used in organic synthesis as a starting material for the preparation of various heterocyclic compounds. It has also been used as a protein or enzyme inhibitor, as it has been found to inhibit the activity of certain enzymes. Additionally, it has been used in drug discovery, as it has been found to interact with certain proteins and enzymes that are involved in disease processes.
Mechanism of Action
Target of Action
3-Bromo-5-(1-bromoethyl)pyridine hydrobromide is a halogenated heterocyclic compound It’s known to be used in the preparation of ether ligands , which suggests that it may interact with various biological targets depending on the specific ligand it forms.
Mode of Action
Given its use in the synthesis of ether ligands , it can be inferred that it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function or activity.
Biochemical Pathways
As a building block in the synthesis of ether ligands , it could potentially influence a variety of biochemical pathways depending on the specific ligand and target interaction.
Result of Action
Given its role in the synthesis of ether ligands , it can be inferred that its effects would largely depend on the specific ligand and target interaction.
Advantages and Limitations for Lab Experiments
3-bromo-5-BE-PyrHBr has several advantages and limitations for use in laboratory experiments. One of the main advantages is its versatility, as it can be used in a variety of applications, such as organic synthesis, protein or enzyme inhibition, and drug discovery. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. However, there are several limitations to its use in laboratory experiments. For example, it is toxic and should be handled with care. Additionally, it is not soluble in most organic solvents, making it difficult to use in certain experiments.
Future Directions
There are a variety of potential future directions for 3-bromo-5-BE-PyrHBr. One potential direction is to further explore its use as a protein or enzyme inhibitor, as it has already been found to inhibit the activity of certain enzymes. Additionally, it could be further explored as a drug discovery tool, as it has been found to interact with certain proteins involved in disease processes. Additionally, it could be further explored as a starting material for the preparation of various heterocyclic compounds. Finally, it could be further explored for its potential applications in medicinal chemistry, as it has been found to interact with certain proteins and enzymes in the body.
Synthesis Methods
3-bromo-5-BE-PyrHBr is synthesized by a multi-step process that involves the reaction of 5-bromoethylpyridine and bromine, followed by the addition of hydrobromic acid. The reaction of 5-bromoethylpyridine and bromine yields a brominated pyridine compound, which is then reacted with hydrobromic acid to form 3-bromo-5-BE-PyrHBr. The reaction is typically carried out in anhydrous conditions, such as a dry nitrogen atmosphere, to ensure the desired product is formed.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-(1-bromoethyl)pyridine hydrobromide involves the bromination of 3-ethylpyridine followed by the reaction with hydrogen bromide to form the hydrobromide salt.", "Starting Materials": [ "3-ethylpyridine", "bromine", "hydrogen bromide", "acetic acid", "sodium acetate", "water" ], "Reaction": [ "Step 1: Bromination of 3-ethylpyridine with bromine in acetic acid to form 3-bromo-ethylpyridine.", "Step 2: Reaction of 3-bromo-ethylpyridine with hydrogen bromide in the presence of sodium acetate and water to form 3-bromo-5-(1-bromoethyl)pyridine hydrobromide." ] } | |
CAS RN |
2172585-13-4 |
Product Name |
3-bromo-5-(1-bromoethyl)pyridine hydrobromide |
Molecular Formula |
C7H8Br3N |
Molecular Weight |
345.9 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



